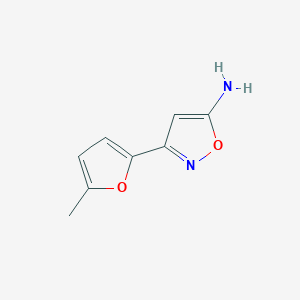
(2R)-pent-4-yne-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) at the second carbon and a triple bond between the fourth and fifth carbons. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of acetylacetone (pentane-2,4-dione) using a ketoreductase (KRED) enzyme. This method is advantageous due to its high stereoselectivity and regioselectivity under mild reaction conditions . The reaction typically involves the use of isopropanol as a proton donor and NADH for co-factor regeneration.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The engineered KRED variant can be applied in a neat substrate system, yielding product concentrations of up to 208 g/L . This method is scalable to multi-liter volumes, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
(2R)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of pent-4-yne-2-one or pent-4-yne-1-al.
Reduction: Formation of pent-4-ene-1,2-diol or pentane-1,2-diol.
Substitution: Formation of halogenated derivatives like 2-chloropent-4-yne-1-ol.
科学的研究の応用
(2R)-pent-4-yne-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral ligands and polymers.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The triple bond can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-pent-4-yne-1,2-diol: The enantiomer of (2R)-pent-4-yne-1,2-diol with similar chemical properties but different biological activity.
Pent-4-yne-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
Pent-4-ene-1,2-diol: A similar compound with a double bond instead of a triple bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a triple bond. This combination of functional groups and stereochemistry makes it a versatile compound for various chemical reactions and applications in research and industry.
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
(2R)-pent-4-yne-1,2-diol |
InChI |
InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m1/s1 |
InChIキー |
AITIYGVGTCTFFC-RXMQYKEDSA-N |
異性体SMILES |
C#CC[C@H](CO)O |
正規SMILES |
C#CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)

![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


